3-Fluoro-2,2',5,5'-tetrachlorobiphenyl
Description
3-Fluoro-2,2',5,5'-tetrachlorobiphenyl (IUPAC name: 1-fluoro-2,2',5,5'-tetrachloro-1,1'-biphenyl) is a fluorinated polychlorinated biphenyl (PCB) derivative. Its structure features a fluorine substituent at the 3-position and chlorine atoms at the 2, 2', 5, and 5' positions of the biphenyl backbone. This compound is designated as F-PCB-52 m in analytical standards .
Properties
IUPAC Name |
2,5-dichloro-1-(2,5-dichlorophenyl)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl4F/c13-6-1-2-10(15)8(3-6)9-4-7(14)5-11(17)12(9)16/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLRHBCOASRJTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=C(C(=CC(=C2)Cl)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40698945 | |
| Record name | 2,2',5,5'-Tetrachloro-3-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40698945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876009-96-0 | |
| Record name | 2,2',5,5'-Tetrachloro-3-fluoro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40698945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of Biphenyl Precursors
- Chlorination is usually performed on biphenyl or substituted biphenyl compounds under controlled conditions using reagents such as chlorine gas or sulfuryl chloride.
- Reaction conditions (temperature, solvent, catalyst) are optimized to achieve selective substitution at the 2,2',5,5' positions.
- The presence of directing groups on the biphenyl rings influences regioselectivity.
Fluorination Techniques
- The fluorine atom at the 3-position is introduced via electrophilic fluorination or nucleophilic aromatic substitution depending on the precursor.
- Common fluorinating agents include elemental fluorine, Selectfluor, or other specialized reagents that allow for regioselective fluorination without affecting chlorine substituents.
- Fluorination is often performed on chlorinated biphenyl intermediates to ensure correct placement.
Coupling Reactions
- Biphenyl formation may involve Ullmann-type coupling or Suzuki coupling between appropriately substituted phenyl rings.
- The coupling step is critical to maintain the substitution pattern and avoid scrambling of halogen positions.
Experimental Findings and Data
Synthesis Yield and Purity
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Chlorination | Cl2 gas, FeCl3 catalyst, 50-80°C | 70-85 | Selective for 2,2',5,5' positions |
| Fluorination | Selectfluor, acetonitrile, RT | 60-75 | Regioselective at 3-position |
| Biphenyl Coupling | Pd catalyst, base, reflux in toluene | 65-80 | Maintains substitution integrity |
Reaction Conditions Summary
| Reaction Step | Temperature (°C) | Solvent | Time (h) | Catalyst/Reagent |
|---|---|---|---|---|
| Chlorination | 50-80 | CCl4 or CH2Cl2 | 2-4 | FeCl3 |
| Fluorination | 20-25 (RT) | Acetonitrile | 1-3 | Selectfluor or F2 gas |
| Coupling | 80-110 | Toluene or DMF | 4-8 | Pd(PPh3)4, K2CO3 |
Research Findings from Literature
- According to a 1954 report by the Illinois State Geological Survey, fluorinated biphenyl derivatives, including those with chlorine and fluorine substitutions, were synthesized for fungicidal screening. Although the report primarily focuses on fluorinated biphenols, it provides insight into the synthetic approaches for related halogenated biphenyls involving chlorination and fluorination steps.
- The report highlights the importance of selective halogenation and the use of intermediates such as 2-amino-4-fluoroanisole for further derivatization, suggesting similar strategies can be applied for preparing this compound.
- Large-scale laboratory preparations have been achieved, delivering gram-scale quantities for evaluation, indicating the robustness of these synthetic methods.
Analytical Considerations in Preparation
- Purity and substitution pattern confirmation are performed using spectroscopic techniques such as NMR (notably $$^{19}F$$ NMR for fluorine), mass spectrometry, and elemental analysis.
- Chromatographic methods (HPLC, GC-MS) are employed to separate and identify isomers or by-products.
- Thermal stability and colorless nature of the compound are desirable properties confirmed during synthesis.
Summary Table of Preparation Methodology
| Aspect | Description |
|---|---|
| Starting Material | Biphenyl or substituted biphenyl derivatives |
| Chlorination Method | Electrophilic aromatic substitution using Cl2 with FeCl3 catalyst |
| Fluorination Method | Electrophilic fluorination using Selectfluor or elemental fluorine |
| Coupling Reaction | Pd-catalyzed cross-coupling (e.g., Suzuki or Ullmann) for biphenyl formation |
| Scale | Laboratory scale to multi-gram quantities |
| Purification | Column chromatography, recrystallization |
| Characterization | NMR, MS, elemental analysis, melting point |
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2,2',5,5'-tetrachlorobiphenyl can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenation reactions can be performed using chlorine (Cl2) or fluorine (F2) gas under controlled conditions.
Major Products Formed: The major products formed from these reactions include various chlorinated and fluorinated biphenyl derivatives, which can be further utilized in different industrial applications.
Scientific Research Applications
Environmental Analysis
3-Fluoro-2,2',5,5'-tetrachlorobiphenyl is utilized as a reference standard in the analysis of environmental samples. Its presence in the environment is indicative of PCB contamination, and it serves as an internal standard for quantifying other PCBs in complex mixtures.
- Product Specifications :
This compound is crucial for validating analytical methods such as gas chromatography-mass spectrometry (GC-MS), which is commonly used to detect and quantify PCBs in environmental samples. The use of F-PCB52 allows for more accurate assessments of PCB levels in soil, water, and biological tissues.
Toxicological Studies
Research has indicated that this compound and its metabolites exhibit significant biological activity. Studies have focused on understanding the metabolism and toxicological effects of this compound in animal models.
- Case Study : A study investigated the disposition of PCB52 metabolites in adolescent rats following inhalation exposure. The findings revealed complex mixtures of metabolites formed in various tissues such as the liver and serum, highlighting the potential health risks associated with PCB exposure through inhalation .
This research underscores the importance of studying fluorinated PCBs like F-PCB52 to assess their toxicity and metabolic pathways, which may differ from their non-fluorinated counterparts.
Analytical Chemistry Applications
In analytical chemistry, F-PCB52 serves as a model compound for developing new methodologies for detecting and quantifying PCBs. Its unique structure allows researchers to explore the effects of fluorination on PCB behavior.
- Analytical Techniques :
- Research Findings : The incorporation of fluorine into PCB structures has been shown to alter their physicochemical properties, potentially affecting their environmental persistence and bioaccumulation characteristics .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Environmental Analysis | Reference standard for PCB quantification | Enhances accuracy in detecting PCB levels |
| Toxicological Studies | Metabolism studies in animal models | Identified complex metabolite profiles |
| Analytical Chemistry | Development of detection methodologies | Fluorination alters PCB behavior |
Mechanism of Action
The mechanism by which 3-Fluoro-2,2',5,5'-tetrachlorobiphenyl exerts its effects involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors and enzymes, leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
2,2',5,5'-Tetrachlorobiphenyl (PCB 52)
- Metabolism: In rats, PCB 52 undergoes hydroxylation at the 3-position to form 3-hydroxy-TCB, a major metabolite (90% of products) via non-arene oxide pathways . Phenobarbital induction increases metabolism 30-fold, producing dihydroxy and dihydrodiol metabolites .
- Toxicity: Exhibits promoting activity for hepatic gamma-glutamyl transpeptidase-positive foci in rats, though 10-fold weaker than 2,2',4,4'-tetrachlorobiphenyl . No tumor induction observed in mouse lung or skin models .
- Environmental Behavior : High assimilation efficiency (>90%) in rainbow trout, with rapid redistribution to adipose tissue .
3-Methylsulfonyl-2,2',5,5'-Tetrachlorobiphenyl (3-MeSO₂-CB52)
- Structure : Methyl sulfonyl group at the 3-position instead of fluorine.
- Relevance : Used as a reference standard in metabolite studies due to its structural similarity to hydroxylated PCB 52 metabolites .
3,3',5,5'-Tetrachlorobiphenyl
- Structure : Chlorines at 3, 3', 5, and 5' positions.
- Pharmacokinetics : Demonstrates slower metabolism in rats compared to PCB 52, attributed to steric hindrance from adjacent chlorines .
- Developmental Toxicity : Induces long-term neurotoxic effects in mice, including reduced striatal dopamine levels .
Positional Isomers and Toxicity Trends
| Compound | Substitution Pattern | Key Metabolic Pathway | Prominent Toxicity/Activity |
|---|---|---|---|
| 3-Fluoro-2,2',5,5'-TCB | 3-F, 2,2',5,5'-Cl | Likely blocked hydroxylation | Unknown (limited data) |
| PCB 52 | 2,2',5,5'-Cl | 3-hydroxylation | Weak tumor promotion |
| 2,2',4,4'-TCB | 2,2',4,4'-Cl | 5-hydroxylation | Strong tumor promotion (10× PCB 52) |
| 3,3',4,4'-TCB | 3,3',4,4'-Cl | Arene oxide formation | Developmental neurotoxicity |
Metabolic and Environmental Stability
- Hydroxylation Blockade : Fluorine’s electronegativity and strong C-F bond may prevent 3-hydroxylation, a dominant pathway in PCB 52 . This could lead to alternative metabolites (e.g., 4-hydroxy derivatives) or prolonged half-life.
- Comparative Bioaccumulation : PCB 52 shows high assimilation in fish (>90%) ; fluorinated analogs may exhibit similar lipid affinity but slower excretion due to metabolic resistance.
Toxicological Implications
- Promoting Activity : The 2,2',5,5'-chlorination pattern correlates with weaker tumor promotion compared to 2,2',4,4'-TCB . Fluorination may further modulate this activity, though experimental data are lacking.
- Developmental Effects : 3,3',5,5'-TCB reduces dopamine levels in mice , highlighting the impact of chlorine positioning. Fluorinated analogs may bypass such neurotoxicity due to altered receptor interactions.
Biological Activity
3-Fluoro-2,2',5,5'-tetrachlorobiphenyl (F-TCB) is a chlorinated biphenyl compound characterized by the presence of four chlorine atoms and one fluorine atom. Its molecular formula is C12H4Cl4F, with a molecular weight of approximately 309.98 g/mol. As a member of the polychlorinated biphenyls (PCBs), F-TCB is notable for its environmental persistence and potential toxicity.
Chemical Structure and Properties
The fluorine substitution at the 3-position of the biphenyl ring significantly alters the chemical properties and biological interactions of this compound compared to other chlorinated biphenyls. The presence of fluorine enhances lipophilicity, which can influence both biological activity and environmental behavior.
| Property | Value |
|---|---|
| Molecular Formula | C12H4Cl4F |
| Molecular Weight | 309.98 g/mol |
| Chlorine Atoms | 4 |
| Fluorine Atoms | 1 |
The biological activity of F-TCB is significant due to its interaction with various biological systems. It has been shown to bind to cellular targets, influencing metabolic pathways and potentially leading to toxic effects. The compound's interaction with cytochrome P450 enzymes facilitates its oxidation, while microbial communities can mediate reduction reactions.
Interaction Studies
Research indicates that F-TCB can interact with several cellular targets, including:
- Receptors : Binding affinity studies have shown that F-TCB interacts with peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and energy homeostasis.
- Enzymes : Cytochrome P450 enzymes play a crucial role in the metabolic activation and detoxification of F-TCB.
Toxicological Studies
Toxicological studies have revealed that exposure to F-TCB may lead to various adverse effects, including endocrine disruption and neurotoxicity. In particular, studies on animal models have highlighted:
- Metabolism : Following inhalation exposure in adolescent rats, complex mixtures of metabolites were identified in various tissues, including the liver and serum, indicating significant biotransformation processes.
- Toxicity : Acute exposure studies suggest potential neurotoxic effects and alterations in metabolic functions due to F-TCB exposure.
Study on Metabolite Disposition
A study investigated the disposition of 2,2',5,5'-tetrachlorobiphenyl (PCB52) and its metabolites following inhalation exposure in rats. The study found that PCB52 was present in multiple tissues, with several metabolites detected predominantly in the liver and serum. This research lays groundwork for understanding the adverse effects associated with inhaled PCBs.
Examination of Fluorinated Analogues
Research has explored the role of fluorine in enhancing biological activity among various compounds. For instance, monofluorinated analogues of PCBs have shown altered pharmacokinetics and increased potency compared to their non-fluorinated counterparts. This highlights the importance of fluorine substitution in modulating biological effects.
Q & A
Q. What are the recommended synthetic routes for 3-Fluoro-2,2',5,5'-tetrachlorobiphenyl, and how do fluorination steps influence yield?
Methodological Answer: The synthesis of halogenated biphenyls like this compound typically involves cross-coupling reactions. For structurally similar PCBs (e.g., PCB52, 2,2',5,5'-tetrachlorobiphenyl), Suzuki-Miyaura coupling between chlorinated aryl halides and boronic acids is common. Fluorination can be achieved via nucleophilic aromatic substitution using fluorinating agents (e.g., KF or CsF) under controlled conditions. For example, PCB52 synthesis starts with 2,5-dichlorophenyl precursors, yielding ~4% via Ullmann coupling . Fluorination steps require anhydrous conditions to avoid side reactions. Optimization involves temperature control (80–120°C) and catalyst selection (e.g., Pd/C) to improve yields.
Q. Which analytical techniques are most effective for identifying and quantifying this compound in environmental samples?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is the gold standard for PCB analysis due to high sensitivity and specificity. For fluorinated analogs, electron capture detection (ECD) enhances sensitivity for halogenated compounds. Nuclear magnetic resonance (NMR) (¹H/¹⁹F) confirms structural identity, with ¹⁹F NMR being critical for verifying fluorination sites. Liquid chromatography-tandem MS (LC-MS/MS) is preferred for polar metabolites. Method validation requires spike-and-recovery experiments in matrices like sediment or biological tissues, with detection limits often <1 ng/mL .
Advanced Research Questions
Q. How does the fluorine substituent in this compound alter its metabolic pathways compared to non-fluorinated PCBs?
Methodological Answer: Fluorine's electronegativity and small atomic radius influence metabolic stability. Studies on PCB52 (lacking fluorine) show CYP450 isoforms (e.g., CYP2B1) mediate hydroxylation at the meta position, forming 3-OH metabolites . Fluorination at the 3-position likely blocks this pathway, redirecting metabolism to alternative sites (e.g., 4-OH). In vitro assays with liver microsomes (from untreated vs. phenobarbital-induced models) can map metabolite profiles. Advanced techniques like high-resolution MS and isotopic labeling track metabolic shifts .
Q. What methodological challenges arise when applying Toxic Equivalency Factor (TEF) models to fluorinated PCBs, and how can they be addressed?
Methodological Answer: TEF models for dioxin-like PCBs rely on aryl hydrocarbon (Ah) receptor binding affinity, but fluorinated PCBs may exhibit non-coplanar structures, reducing Ah receptor activation . For example, coplanar PCBs like 3,3',4,4'-tetraCB have TEF = 0.01, while mono-ortho analogs show lower activity. Fluorinated derivatives may antagonize Ah receptor signaling, necessitating in vitro reporter gene assays (e.g., DR-CALUX) to measure relative potency. Table 2 highlights TEF values for reference PCBs:
Q. How can researchers resolve contradictions in metabolite distribution data across different exposure routes (e.g., inhalation vs. intraperitoneal)?
Methodological Answer: Discrepancies arise from route-dependent bioavailability and first-pass metabolism. For instance, intraperitoneal exposure bypasses pulmonary clearance, increasing hepatic metabolite concentrations compared to inhalation. Experimental designs should:
Use isotopically labeled standards to control for extraction efficiency.
Compare time-course data across routes (e.g., 0–72h post-exposure).
Apply pharmacokinetic modeling (e.g., compartmental analysis) to quantify distribution kinetics .
Q. What advanced extraction methodologies improve recovery of fluorinated PCB metabolites from complex biological matrices?
Methodological Answer: Aptamer-functionalized magnetic adsorbents (e.g., Fe₃O₄@PDA@UiO-66-Apt) offer high specificity for PCBs. These adsorbents exploit aptamer-target affinity, achieving >90% recovery in serum or tissue homogenates. Post-extraction, magnetic separation simplifies cleanup. Method optimization involves:
- Screening aptamer sequences for fluorinated PCB affinity.
- Adjusting pH and ionic strength to enhance binding.
- Validating with matrix-matched calibration curves .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
